tert-butyl 2-methyl-5-sulfanylpiperidine-1-carboxylate, Mixture of diastereomers
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Overview
Description
Tert-butyl 2-methyl-5-sulfanylpiperidine-1-carboxylate, mixture of diastereomers, is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a sulfanyl group attached to a piperidine ring. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-methyl-5-sulfanylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and other reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction. The mixture of diastereomers is usually obtained through a series of steps including protection, substitution, and deprotection reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of high-purity starting materials and precise control of reaction parameters are crucial for obtaining the desired mixture of diastereomers.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-methyl-5-sulfanylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the tert-butyl group or to modify the piperidine ring.
Substitution: The methyl and sulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the piperidine ring.
Scientific Research Applications
Tert-butyl 2-methyl-5-sulfanylpiperidine-1-carboxylate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-methyl-5-sulfanylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-methylpiperidine-1-carboxylate: Lacks the sulfanyl group, which can affect its reactivity and biological activity.
Tert-butyl 2-sulfanylpiperidine-1-carboxylate: Lacks the methyl group, which can influence its chemical properties and interactions.
2-Methyl-5-sulfanylpiperidine-1-carboxylate: Lacks the tert-butyl group, which can impact its stability and solubility.
Uniqueness
Tert-butyl 2-methyl-5-sulfanylpiperidine-1-carboxylate is unique due to the combination of the tert-butyl, methyl, and sulfanyl groups attached to the piperidine ring
Properties
CAS No. |
2171860-99-2 |
---|---|
Molecular Formula |
C11H21NO2S |
Molecular Weight |
231.4 |
Purity |
95 |
Origin of Product |
United States |
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